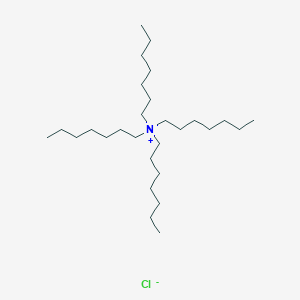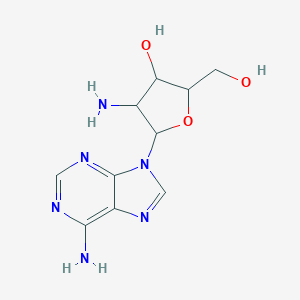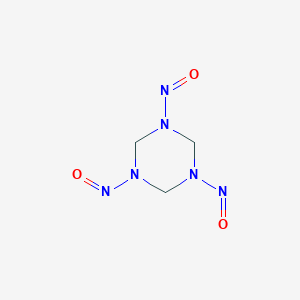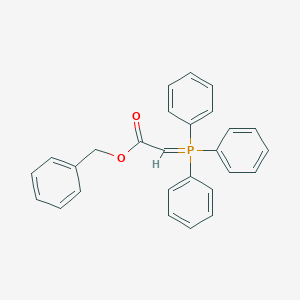
Benzyl 2-(triphenylphosphoranylidene)acetate
Overview
Description
Mechanism of Action
Target of Action
Benzyl 2-(triphenylphosphoranylidene)acetate, also known as Benzyl(triphenylphosphoranylidene)acetate, is a type of organic phosphorus compound . It is commonly used as an organic phosphorus ligand . Ligands are molecules that bind to other molecules, often acting as a signal triggering molecule. In this case, the primary targets of this compound are metal ions, which it stabilizes during metal-catalyzed reactions .
Mode of Action
This compound exhibits good electrophilic properties . It forms complexes with transition metals, thereby promoting catalytic reactions . The interaction of this compound with its targets results in the stabilization of metal ions, which is a crucial step in many metal-catalyzed reactions .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is used as a reactant in tributylphosphine-mediated vinylogous Wittig reactions, synthesis of 1,2-dioxanes for antitrypanosomal activity, organocatalytic Michael-type reactions, Wittig reactions of phosphorus ylides and unsaturated ketones, and stereoselective phosphine-catalyzed cycloaddition to form spirocyclopenteneoxindoles . These reactions are part of larger biochemical pathways that lead to the synthesis of various organic compounds.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . It is also predicted to be a permeant of the blood-brain barrier . Its lipophilicity (Log Po/w) is predicted to be 4.41 , suggesting it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reaction it is involved in. For example, in tributylphosphine-mediated vinylogous Wittig reactions, it contributes to the formation of carbon-carbon double bonds . In the synthesis of 1,2-dioxanes for antitrypanosomal activity, it plays a role in the formation of the dioxane ring .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed, and at room temperature . It is also important to note that it should be handled with care due to its classification as a harmful substance . The specific conditions under which it is used can affect its reactivity and the outcome of the reactions it is involved in.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 2-(triphenylphosphoranylidene)acetate can be synthesized through the reaction of triphenylphosphine with benzyl chloroformate. The reaction typically involves the following steps:
Formation of the ylide: Triphenylphosphine reacts with benzyl chloroformate to form the phosphonium salt.
Deprotonation: The phosphonium salt is then deprotonated using a strong base such as sodium hydride or potassium tert-butoxide to yield the desired ylide
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(triphenylphosphoranylidene)acetate primarily undergoes Wittig reactions, where it acts as a reagent for the formation of carbon-carbon double bonds. It can also participate in Michael-type reactions and cycloaddition reactions .
Common Reagents and Conditions
Wittig Reactions: Typically conducted in the presence of a base such as sodium hydride or potassium tert-butoxide.
Michael-type Reactions: Often involve the use of phosphine catalysts.
Cycloaddition Reactions: Require specific conditions and catalysts to achieve the desired stereoselectivity
Major Products
The major products formed from these reactions include alkenes (from Wittig reactions), 1,2-dioxanes (from Michael-type reactions), and spirocyclopenteneoxindoles (from cycloaddition reactions) .
Scientific Research Applications
Benzyl 2-(triphenylphosphoranylidene)acetate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon double bonds.
Biology: Employed in the synthesis of biologically active compounds, such as antitrypanosomal agents.
Medicine: Utilized in the development of pharmaceuticals, including enantioselective synthesis of pantothenic acid.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes
Comparison with Similar Compounds
Similar Compounds
- (Carbethoxymethylene)triphenylphosphorane
- Methyl(triphenylphosphoranylidene)acetate
- (tert-Butoxycarbonylmethylene)triphenylphosphorane
- (Ethoxycarbonylmethyl)triphenylphosphonium bromide
- Methyl diethylphosphonoacetate
- (Carbethoxyethylidene)triphenylphosphorane
- (Triphenylphosphoranylidene)acetaldehyde
- (Triphenylphosphoranylidene)acetonitrile
Uniqueness
Benzyl 2-(triphenylphosphoranylidene)acetate is unique due to its specific structure, which allows for the formation of stable ylides that are highly reactive in Wittig and related reactions. Its ability to form stable intermediates and its versatility in various organic transformations make it a valuable reagent in synthetic chemistry .
Properties
IUPAC Name |
benzyl 2-(triphenyl-λ5-phosphanylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23O2P/c28-27(29-21-23-13-5-1-6-14-23)22-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,22H,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKMLGJBBDRIQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397527 | |
| Record name | Benzyl (triphenyl-lambda~5~-phosphanylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15097-38-8 | |
| Record name | Benzyl (triphenyl-lambda~5~-phosphanylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 2-(triphenyl-lambda5-phosphanylidene)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,3]Oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B84125.png)
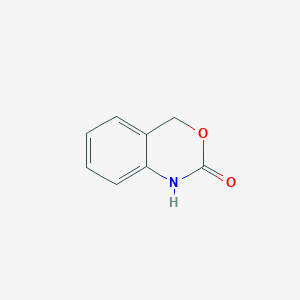


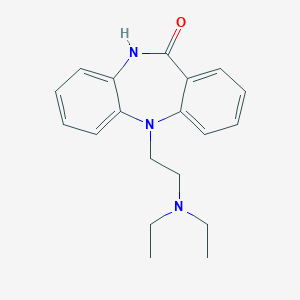
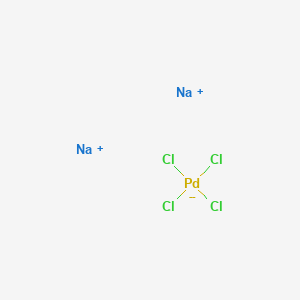

![5,7-Dibromobenzo[c]isothiazol-3-amine](/img/structure/B84134.png)

